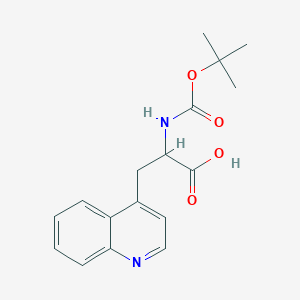

2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid

描述

Structural Characteristics and Nomenclature

2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid represents a sophisticated organic compound that combines multiple functional elements within a single molecular framework. The compound's systematic name reflects its complex architecture, incorporating a quinoline heterocyclic aromatic system, an amino acid backbone, and a tert-butyloxycarbonyl protecting group. The quinoline moiety is positioned at the 4-position, creating a direct carbon-carbon bond between the quinoline ring system and the propanoic acid side chain. This structural arrangement places the quinoline group as a substituent on what would traditionally be considered an amino acid framework, specifically creating a quinoline-substituted alanine derivative.

The compound exists as the R-enantiomer, indicating specific stereochemical configuration at the alpha-carbon of the amino acid portion. The stereochemistry is crucial for biological activity, as the spatial arrangement of functional groups directly influences molecular recognition and binding affinity in biological systems. The tert-butyloxycarbonyl protecting group serves to mask the amino functionality, preventing unwanted side reactions during synthetic transformations while maintaining the compound's stability during storage and handling. This protection strategy is fundamental in peptide synthesis and amino acid chemistry, where selective protection and deprotection of functional groups enables complex multi-step synthetic sequences.

The molecular architecture incorporates both aromatic and aliphatic components, creating a compound with diverse chemical reactivity patterns. The quinoline system provides π-electron rich aromatic character with potential for electrophilic aromatic substitution reactions, while the protected amino acid portion offers nucleophilic and electrophilic sites for further chemical modification. The carboxylic acid functionality remains unprotected, allowing for coupling reactions typical of amino acid chemistry, including amide bond formation and ester synthesis.

Physicochemical Properties and Molecular Identity

The molecular identity of this compound is definitively established through its unique chemical registry number 851307-45-4. The compound possesses a molecular formula of C₁₇H₂₀N₂O₄, indicating the presence of seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms within its structure. The molecular weight is precisely calculated as 316.35 grams per mole, reflecting the substantial size of this complex organic molecule.

The structural elucidation reveals specific connectivity patterns that define the compound's chemical behavior and properties. The quinoline nitrogen atom is positioned within the bicyclic aromatic system, contributing to the overall basicity and potential coordination chemistry of the molecule. The tert-butyloxycarbonyl group introduces steric bulk near the amino functionality, influencing both the compound's conformational preferences and its reactivity patterns. The propanoic acid backbone provides flexibility between the rigid quinoline system and the bulky protecting group, allowing for conformational adjustments that may be crucial for biological activity.

Table 1: Fundamental Physicochemical Properties

The compound's chemical structure can be represented through various notation systems, including the Simplified Molecular Input Line Entry System representation: CC(C)(C)OC(=O)NC@HC(=O)O. This notation captures the complete connectivity and stereochemistry of the molecule, enabling precise structural communication within chemical databases and literature. The International Chemical Identifier system provides additional structural verification through standardized molecular descriptors that facilitate database searching and structural comparisons.

The physicochemical properties of this compound reflect the combined characteristics of its constituent functional groups. The quinoline system contributes aromatic stability and potential for π-π stacking interactions, while the amino acid backbone provides amphoteric character through the presence of both acidic and basic functional groups. The tert-butyloxycarbonyl protecting group introduces hydrophobic character and steric hindrance, influencing the compound's solubility profile and conformational behavior.

Historical Context in Quinoline Chemistry

The historical development of quinoline chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic organic chemistry. Quinoline was first discovered and isolated in 1834 by German chemist Friedlieb Ferdinand Runge from coal tar, who initially named the compound "leukol," meaning "white oil" in Greek. This early discovery marked the beginning of extensive research into quinoline chemistry that would eventually lead to numerous pharmaceutical applications and synthetic methodologies.

The initial isolation of quinoline from coal tar established it as one of the first heterocyclic aromatic compounds to be systematically studied. Coal tar remains a principal commercial source of quinoline even today, though synthetic methods have been developed to meet the growing demand for quinoline derivatives in pharmaceutical applications. The structural elucidation of quinoline revealed a bicyclic system combining benzene and pyridine rings, creating a unique aromatic framework with distinctive chemical properties that differ from both parent systems.

The pharmaceutical significance of quinoline became apparent through the discovery and development of quinine as an antimalarial agent. Historical records indicate that quinoline-based compounds have been used medicinally for centuries, with cinchona bark being widely distributed in Europe by Jesuits during the seventeenth century for treating malaria. The isolation of quinine and cinchonine from cinchona bark by Pelletier and Caventou in 1820 marked a crucial milestone in both natural product chemistry and pharmaceutical development. The synthesis pathway for quinine was later described by Woodward and von Doering in 1944, representing a significant achievement in total synthesis methodology.

The development of synthetic quinoline chemistry accelerated throughout the twentieth century, with numerous synthetic methodologies being developed for quinoline construction. The Skraup synthesis, first reported in the nineteenth century, enabled the laboratory-scale synthesis of unsubstituted quinoline for the first time. Subsequently, the Friedlander synthesis, Conrad-Limpach method, and Doebner-Miller approach were developed, each offering specific advantages for constructing quinoline derivatives with different substitution patterns. These synthetic advances enabled the systematic exploration of structure-activity relationships within quinoline chemistry, leading to the development of numerous pharmaceutically active compounds.

Table 2: Historical Milestones in Quinoline Chemistry

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1834 | First isolation from coal tar | Friedlieb Ferdinand Runge | Initial discovery of quinoline |

| 1820 | Isolation of quinine | Pelletier and Caventou | First quinoline-based pharmaceutical |

| 1944 | Total synthesis of quinine | Woodward and von Doering | Synthetic methodology advancement |

| 1962 | Introduction of nalidixic acid | George Lesher et al. | First quinolone antibiotic |

The discovery of quinolone antibiotics represents another significant chapter in quinoline chemistry history. Nalidixic acid, introduced in 1962, emerged from attempts at chloroquine synthesis and became the predecessor of all quinolone antibacterial agents. The development of fluoroquinolones in subsequent decades significantly expanded the antibacterial spectrum and clinical utility of quinoline-based therapeutics. These historical developments established quinoline as a privileged scaffold in medicinal chemistry, providing the foundation for contemporary research into quinoline-containing compounds like this compound.

Significance in Protected Amino Acid Research

The significance of this compound within protected amino acid research stems from its unique combination of quinoline aromatic chemistry with standard amino acid protection strategies. The tert-butyloxycarbonyl protecting group represents one of the most widely utilized amino protection strategies in modern organic synthesis, particularly in peptide chemistry and pharmaceutical development. This protecting group was specifically designed to be acid-labile, allowing for selective removal under mild acidic conditions while remaining stable under basic and neutral conditions commonly encountered in synthetic sequences.

The incorporation of quinoline functionality into amino acid frameworks represents a significant advancement in the development of non-natural amino acids for pharmaceutical applications. Non-natural amino acids have gained tremendous importance in recent years due to their potential for creating peptides and proteins with enhanced biological properties, including improved stability, selectivity, and biological activity. The quinoline moiety introduces aromatic character and potential for π-π stacking interactions, which can significantly influence the conformational preferences and biological activity of peptides incorporating this amino acid derivative.

Research into tert-butyloxycarbonyl-protected amino acids has demonstrated their versatility as building blocks for complex molecular architectures. The protecting group strategy enables the selective manipulation of amino functionality while preserving other reactive sites within the molecule. The tert-butyloxycarbonyl group can be installed under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide, making it compatible with a wide range of synthetic methodologies. Removal of the protecting group can be accomplished using strong acids such as trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol, providing flexibility in synthetic planning.

The quinoline-4-position substitution in this compound provides specific structural features that distinguish it from other quinoline amino acid derivatives. The 4-position of quinoline is known to be particularly reactive toward nucleophilic substitution reactions, and compounds substituted at this position often exhibit enhanced biological activity compared to other positional isomers. The direct attachment of the amino acid side chain to the quinoline 4-position creates opportunities for unique interactions with biological targets, potentially leading to novel pharmaceutical applications.

Table 3: Comparative Analysis of Quinoline-Amino Acid Derivatives

| Compound Position | CAS Number | Molecular Features | Research Applications |

|---|---|---|---|

| Quinolin-2-yl | 161453-37-8 | 2-Position substitution | Pharmaceutical intermediates |

| Quinolin-3-yl | 135101-19-8 | 3-Position substitution | Building block synthesis |

| Quinolin-4-yl | 851307-45-4 | 4-Position substitution | Drug development |

| Quinolin-6-yl | 1234423-98-3 | 6-Position substitution | Medicinal chemistry |

| Quinolin-7-yl | 2350047-86-6 | 7-Position substitution | Research applications |

The research significance of this compound extends beyond its immediate synthetic utility to encompass broader questions in medicinal chemistry and drug design. The quinoline scaffold has been historically associated with antimalarial, antibacterial, and anticancer activities, suggesting that amino acid derivatives incorporating this framework may possess similar biological properties. The protected amino acid format enables incorporation into peptide sequences, potentially creating peptidomimetics with enhanced biological activity or altered pharmacokinetic properties. Contemporary research in this area focuses on developing methodologies for the efficient synthesis of quinoline-containing amino acids and their incorporation into biologically active compounds.

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-8-9-18-13-7-5-4-6-12(11)13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIMRQWQFOYRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=NC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry

The incorporation of the quinoline structure in drug design has been linked to various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Compounds similar to 2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid have been studied for their potential as enzyme inhibitors and receptor modulators.

Case Study: Anticancer Activity

Research has shown that derivatives of quinoline exhibit significant cytotoxicity against cancer cell lines. For instance, quinoline-based compounds have been evaluated for their ability to inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms .

Synthetic Methodologies

This compound serves as an important intermediate in the synthesis of more complex molecules. The Boc protecting group is widely used in peptide synthesis, allowing for selective deprotection under mild conditions. This makes it a valuable building block in the development of peptide-based therapeutics.

Example Synthesis Pathway

A notable synthetic route involves the alkylation of an oxazoline derivative followed by an oxidation step to yield the desired Boc-protected amino acid . This method highlights the versatility of using this compound as a precursor in multi-step synthesis.

Biological Studies

The biological activity of this compound has been explored through various assays to determine its interaction with biological targets. The presence of the quinoline moiety enhances its ability to interact with enzymes and receptors due to its planarity and electron-rich nature.

Biological Assays

In vitro studies have demonstrated that compounds containing the quinoline structure can effectively inhibit certain enzymes involved in metabolic pathways, suggesting their potential role as therapeutic agents in metabolic disorders .

作用机制

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

相似化合物的比较

Key Observations :

- Quinoline vs. Isoquinoline: The regioisomeric difference (quinolin-4-yl vs. isoquinolin-6-yl) alters electronic properties and binding modes. Quinoline’s planar structure favors intercalation in biological targets, whereas isoquinoline’s fused ring system may hinder accessibility .

- Pyridine vs.

- Piperidine vs.

Physicochemical and Spectroscopic Properties

- Molecular Weight : The target compound (329.35 g/mol) is lighter than piperidinyl (372.46 g/mol ) and pyridinyl (393.44 g/mol ) analogs due to fewer Boc groups.

- Solubility : The trifluoroacetate salt form of compound 16b enhances water solubility, whereas the target compound’s neutral Boc group may limit aqueous compatibility.

- Spectroscopy : All compounds in and 5 were characterized via FT-IR, NMR, and HRMS, confirming Boc group integrity and regiochemistry.

生物活性

The compound 2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid , also known as a derivative of quinoline, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables.

- Molecular Formula : CHNO

- Molecular Weight : 316.35 g/mol

- CAS Number : 1219149-34-4

Structural Characteristics

The compound features a quinoline moiety which is known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoline have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting a promising therapeutic application in oncology .

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

- Inhibition of Enzymes : Quinoline derivatives often act as enzyme inhibitors, affecting pathways crucial for cancer cell survival.

- Induction of Apoptosis : Studies indicate that these compounds can induce programmed cell death in malignant cells, enhancing their anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have shown antimicrobial effects. The compound has been tested against various bacterial strains, demonstrating significant inhibition of growth. This broad-spectrum activity is particularly relevant in the context of increasing antibiotic resistance .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | High | , |

| Antimicrobial | Moderate | , |

| Enzyme Inhibition | Significant | |

| Induction of Apoptosis | Confirmed |

Table 2: Case Studies on Quinoline Derivatives

准备方法

Step 1: Preparation of Quinoline Derivative

A quinoline derivative can be synthesized using Friedel-Crafts acylation or heterocyclic group transfer reactions. For example:

Step 2: Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functional group:

Step 3: Coupling Reaction

The Boc-protected amino acid is coupled with the quinoline derivative:

- Using dicyclohexylcarbodiimide (DCC) as a coupling agent, mix the Boc-protected amino acid with the quinoline intermediate in dry THF under argon atmosphere.

- Stir at low temperatures (e.g., -78°C) followed by gradual warming to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

Step 4: Final Purification

After completion of the reaction:

- Quench with dilute hydrochloric acid (pH = 1).

- Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.

- Purify by flash chromatography using a solvent system like ethyl acetate:hexanes.

Experimental Conditions and Observations

| Step | Reagents | Solvent | Temperature | Time | Purification |

|---|---|---|---|---|---|

| Quinoline synthesis | Potassium carbonate, acrylic acid derivatives | Ethyl acetate | 100°C | 10 h | Crystallization from ethanol |

| Boc protection | Triethylamine, Boc chloride | Dichloromethane | Room temp | 12–20 h | Extraction & drying |

| Coupling reaction | DCC, Boc-amino acid, quinoline intermediate | Dry THF | -78°C to RT | ~17 h | Flash chromatography |

Notes on Optimization

- Reaction Monitoring : TLC is essential for monitoring intermediate formation and ensuring complete conversion.

- Temperature Control : Low temperatures (-78°C) during coupling prevent side reactions and improve yield.

- Purification : Flash chromatography ensures high purity but may limit scalability for industrial applications.

常见问题

Q. How to resolve discrepancies in reported melting points or spectral data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。